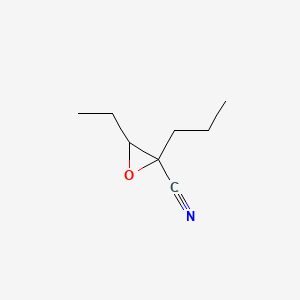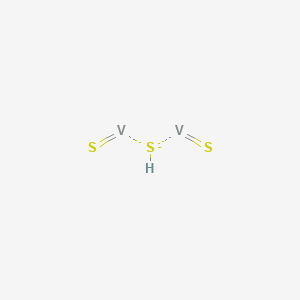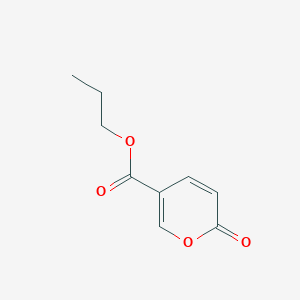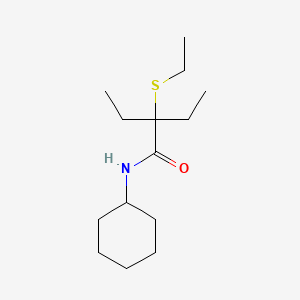
Oxiranecarbonitrile, 3-ethyl-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarbonitrile, 3-ethyl-2-propyl- is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.198 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a nitrile group, making it a versatile compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarbonitrile, 3-ethyl-2-propyl- typically involves the reaction of an appropriate alkene with a nitrile oxide. This reaction is often carried out under mild conditions, using a catalyst to facilitate the formation of the oxirane ring. The reaction conditions may vary depending on the specific reagents and desired yield .
Industrial Production Methods
In industrial settings, the production of Oxiranecarbonitrile, 3-ethyl-2-propyl- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Oxiranecarbonitrile, 3-ethyl-2-propyl- .
Análisis De Reacciones Químicas
Types of Reactions
Oxiranecarbonitrile, 3-ethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxirane derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Oxiranecarbonitrile, 3-ethyl-2-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Oxiranecarbonitrile, 3-ethyl-2-propyl- involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring can undergo ring-opening reactions, leading to the formation of various functionalized products. The nitrile group can participate in nucleophilic addition reactions, further diversifying the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Oxiranecarbonitrile, 3-methyl-3-phenyl-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Oxiranecarbonitrile, 3-ethyl-2-methyl-: Another similar compound with different alkyl groups, affecting its chemical properties and uses.
Uniqueness
Oxiranecarbonitrile, 3-ethyl-2-propyl- is unique due to its specific combination of an oxirane ring and a nitrile group, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-ethyl-2-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-3-5-8(6-9)7(4-2)10-8/h7H,3-5H2,1-2H3 |
Clave InChI |
AVONZKKWYFHWAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C(O1)CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)




![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)


![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)


![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
